Cas no 6316-09-2 (6-Chloro-N~4~-ethylpyrimidine-2,4-diamine)

6-Chloro-N~4~-ethylpyrimidine-2,4-diamine 化学的及び物理的性質
名前と識別子
-
- pyrimidine, 2-amino-4-chloro-6-(ethylamino)-
- 2-amino-4-ethylamino-6-chloropyrimidine
- 2'-deoxy-N4-ethyl-cytidine
- 6-chloro-N4-ethyl-2,4-pyrimidinediamine
- 6-chloro-N4-ethylpyrimidine-2,4-diamine
- AG-G-75100
- CTK5D2459
- Cytidine,2'-deoxy-N-ethyl-
- N(4)-ethyl-dC
- N4-Aethyl-6-chlor-pyrimidin-2,4-diyldiamin
- N4-ethyl-2'-deoxy-cytidine
- N4-ETHYL-2'-DEOXYCYTIDINE
- N4-ethyl-6-chloro-pyrimidine-2,4-diyldiamine
- N4-Ethyldeoxycytidin
- SureCN531871
- 6-Chloro-N~4~-ethylpyrimidine-2,4-diamine
-
- MDL: MFCD00665927
計算された属性
- せいみつぶんしりょう: 172.05177
- どういたいしつりょう: 172.052
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 121
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
じっけんとくせい
- 密度みつど: 1.46
- ふってん: 508.5°C at 760 mmHg
- フラッシュポイント: 261.3°C
- 屈折率: 1.664
- PSA: 63.83
6-Chloro-N~4~-ethylpyrimidine-2,4-diamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | C068295-500mg |
6-Chloro-N~4~-ethylpyrimidine-2,4-diamine |
6316-09-2 | 500mg |
$ 600.00 | 2022-06-06 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1393444-1g |
6-Chloro-N4-ethylpyrimidine-2,4-diamine |
6316-09-2 | 98% | 1g |
¥3780.00 | 2024-05-06 | |
Crysdot LLC | CD11083860-5g |
6-Chloro-N4-ethylpyrimidine-2,4-diamine |
6316-09-2 | 95+% | 5g |
$971 | 2024-07-18 | |
Ambeed | A840408-1g |
6-Chloro-N4-ethylpyrimidine-2,4-diamine |
6316-09-2 | 95+% | 1g |
$221.0 | 2024-04-18 | |
Chemenu | CM164874-5g |
6-chloro-N4-ethylpyrimidine-2,4-diamine |
6316-09-2 | 95% | 5g |
$915 | 2021-08-05 | |
Chemenu | CM164874-1g |
6-chloro-N4-ethylpyrimidine-2,4-diamine |
6316-09-2 | 95% | 1g |
$243 | 2023-02-17 | |
Alichem | A089000861-5g |
6-Chloro-N4-ethylpyrimidine-2,4-diamine |
6316-09-2 | 95% | 5g |
$873.57 | 2023-09-01 | |
A2B Chem LLC | AH04334-500mg |
6-Chloro-n4-ethylpyrimidine-2,4-diamine |
6316-09-2 | >95% | 500mg |
$523.00 | 2024-04-19 | |
A2B Chem LLC | AH04334-1g |
6-Chloro-n4-ethylpyrimidine-2,4-diamine |
6316-09-2 | >95% | 1g |
$578.00 | 2024-04-19 | |
TRC | C068295-250mg |
6-Chloro-N~4~-ethylpyrimidine-2,4-diamine |
6316-09-2 | 250mg |
$ 380.00 | 2022-06-06 |
6-Chloro-N~4~-ethylpyrimidine-2,4-diamine 関連文献
-
Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
-
David M. Hodgson,Matthew J. Fleming,Zhaoqing Xu,Changxue Lin,Steven J. Stanway Chem. Commun., 2006, 3226-3228
-
Peter Leonard,Simone Budow Org. Biomol. Chem., 2009,7, 1374-1387
-
Saimeng Jin,Fergal P. Byrne,James H. Clark,Con Robert McElroy,Alex Quinn,James Sherwood,Andrew J. Hunt RSC Adv., 2021,11, 39412-39419
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
-
Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
-
Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
-
Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
6-Chloro-N~4~-ethylpyrimidine-2,4-diamineに関する追加情報
Pyrimidine, 2-Amino-4-Chloro-6-(Ethylamino) - CAS No. 6316-09-2
The compound pyrimidine, 2-amino-4-chloro-6-(ethylamino), with the CAS registry number 6316-09-2, is a significant molecule in the field of organic chemistry and pharmaceutical research. This compound belongs to the class of pyrimidines, which are aromatic heterocycles with a six-membered ring containing two nitrogen atoms at positions 1 and 3. The presence of amino and ethylamino groups at positions 2 and 6, respectively, along with a chlorine atom at position 4, imparts unique chemical properties and reactivity to this molecule.
Pyrimidine derivatives have been extensively studied due to their diverse applications in drug discovery, materials science, and as intermediates in organic synthesis. The 2-amino-4-chloro-6-(ethylamino) substitution pattern on the pyrimidine ring makes this compound particularly interesting for its potential as a building block in medicinal chemistry. Recent studies have highlighted its role in the development of anti-cancer agents, where its ability to modulate specific protein kinases has shown promising results.
The synthesis of pyrimidine, 2-amino-4-chloro-6-(ethylamino) involves a multi-step process that typically begins with the preparation of a pyrimidine core. This is followed by selective substitution reactions to introduce the amino and ethylamino groups at the desired positions. The reaction conditions are carefully optimized to ensure high yields and selectivity. For instance, the use of microwave-assisted synthesis has been reported to significantly accelerate the formation of this compound while maintaining its purity.
One of the most notable applications of this compound is in the field of drug design. Its structure serves as a template for designing molecules that can inhibit key enzymes or receptors involved in various diseases. For example, recent research has demonstrated that derivatives of pyrimidine, 2-amino-4-chloro-6-(ethylamino) can act as potent inhibitors of cyclin-dependent kinases (CDKs), which are critical regulators of cell cycle progression. This makes them potential candidates for anti-cancer therapies.
In addition to its role in medicinal chemistry, pyrimidine, 2-amino-4-chloro-6-(ethylamino) has also found applications in materials science. Its ability to form stable coordination complexes with metal ions has led to its use in the development of new materials for catalysis and sensing applications. For instance, researchers have reported the use of this compound as a ligand in constructing metalloporphyrin-based sensors for detecting heavy metal ions in environmental samples.
The latest advancements in computational chemistry have further enhanced our understanding of the properties of pyrimidine, 2-amino-4-chloro-6-(ethylamino). By employing density functional theory (DFT) calculations, scientists have been able to predict its electronic structure and reactivity under various conditions. These insights have paved the way for more efficient synthetic strategies and novel applications.
In conclusion, pyrimidine, 2-amino-4-chloro-6-(ethylamino) is a versatile compound with a wide range of applications across different scientific disciplines. Its unique chemical structure and reactivity make it an invaluable tool in both academic research and industrial development. As ongoing research continues to uncover new potentials for this molecule, it is expected to play an even more significant role in advancing modern science and technology.
6316-09-2 (6-Chloro-N~4~-ethylpyrimidine-2,4-diamine) 関連製品
- 2171988-42-2(N-methyl-2-(1H-pyrazol-1-yl)cyclopentan-1-amine hydrochloride)
- 1365938-89-1((3-Isopropoxy-benzyl)-pyridin-2-yl-amine)
- 2138341-91-8(5-(3-chloropropanoyl)-hexahydro-2H-1lambda6-[1,2,5]thiadiazolo[2,3-a]piperazine-1,1-dione)
- 1932255-43-0((2S,3R)-3-Methylazetidine-2-carboxylic acid)
- 2098079-42-4(2-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetonitrile)
- 1797723-62-6(4-(4-ethoxy-3-fluorophenyl)-4-oxobutanoic acid)
- 6067-73-8(2-Azabicyclo[3.2.2]nonan-3-one, 5-methoxy-)
- 1330829-52-1(1,1-Dimethylethyl N-[4-(aminoiminomethyl)cyclohexyl]carbamate)
- 851865-43-5(1-(5-bromofuran-2-carbonyl)-2-{(3-fluorophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole)
- 2734779-70-3(2,2-Dichloro-1-(4-(trifluoromethoxy)phenyl)ethanol)
